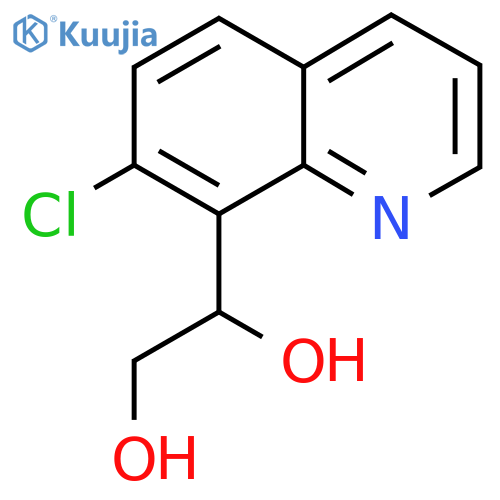

Cas no 2228143-97-1 (1-(7-chloroquinolin-8-yl)ethane-1,2-diol)

1-(7-chloroquinolin-8-yl)ethane-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 1-(7-chloroquinolin-8-yl)ethane-1,2-diol

- 2228143-97-1

- EN300-1994720

-

- インチ: 1S/C11H10ClNO2/c12-8-4-3-7-2-1-5-13-11(7)10(8)9(15)6-14/h1-5,9,14-15H,6H2

- InChIKey: YPMHWNKOUBOZHX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=CC=CN=C2C=1C(CO)O

計算された属性

- せいみつぶんしりょう: 223.0400063g/mol

- どういたいしつりょう: 223.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 53.4Ų

1-(7-chloroquinolin-8-yl)ethane-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1994720-5.0g |

1-(7-chloroquinolin-8-yl)ethane-1,2-diol |

2228143-97-1 | 5g |

$4806.0 | 2023-06-03 | ||

| Enamine | EN300-1994720-10.0g |

1-(7-chloroquinolin-8-yl)ethane-1,2-diol |

2228143-97-1 | 10g |

$7128.0 | 2023-06-03 | ||

| Enamine | EN300-1994720-0.25g |

1-(7-chloroquinolin-8-yl)ethane-1,2-diol |

2228143-97-1 | 0.25g |

$1525.0 | 2023-09-16 | ||

| Enamine | EN300-1994720-2.5g |

1-(7-chloroquinolin-8-yl)ethane-1,2-diol |

2228143-97-1 | 2.5g |

$3249.0 | 2023-09-16 | ||

| Enamine | EN300-1994720-1.0g |

1-(7-chloroquinolin-8-yl)ethane-1,2-diol |

2228143-97-1 | 1g |

$1658.0 | 2023-06-03 | ||

| Enamine | EN300-1994720-5g |

1-(7-chloroquinolin-8-yl)ethane-1,2-diol |

2228143-97-1 | 5g |

$4806.0 | 2023-09-16 | ||

| Enamine | EN300-1994720-0.05g |

1-(7-chloroquinolin-8-yl)ethane-1,2-diol |

2228143-97-1 | 0.05g |

$1393.0 | 2023-09-16 | ||

| Enamine | EN300-1994720-10g |

1-(7-chloroquinolin-8-yl)ethane-1,2-diol |

2228143-97-1 | 10g |

$7128.0 | 2023-09-16 | ||

| Enamine | EN300-1994720-0.5g |

1-(7-chloroquinolin-8-yl)ethane-1,2-diol |

2228143-97-1 | 0.5g |

$1591.0 | 2023-09-16 | ||

| Enamine | EN300-1994720-0.1g |

1-(7-chloroquinolin-8-yl)ethane-1,2-diol |

2228143-97-1 | 0.1g |

$1459.0 | 2023-09-16 |

1-(7-chloroquinolin-8-yl)ethane-1,2-diol 関連文献

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

1-(7-chloroquinolin-8-yl)ethane-1,2-diolに関する追加情報

Introduction to 1-(7-chloroquinolin-8-yl)ethane-1,2-diol (CAS No: 2228143-97-1)

1-(7-chloroquinolin-8-yl)ethane-1,2-diol, also known by its CAS registry number 2228143-97-1, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a quinoline ring system with a diol functional group. The presence of the chlorine atom at the 7-position of the quinoline ring adds to its complexity and potential for diverse applications.

The molecular structure of 1-(7-chloroquinolin-8-yl)ethane-1,2-diol is notable for its conjugated aromatic system, which contributes to its stability and reactivity. The diol group (-C(OH)H-) introduces hydrophilic properties, making it suitable for applications that require both hydrophobic and hydrophilic interactions. Recent studies have highlighted its potential in drug delivery systems, where its dual functionality can enhance bioavailability and targeting efficiency.

In terms of synthesis, researchers have developed efficient methods to prepare 1-(7-chloroquinolin-8-yl)ethane-1,2-diol. One such approach involves the nucleophilic substitution of a suitable chlorinated precursor with a diol-containing nucleophile. This method has been optimized to achieve high yields and purity, making it amenable for large-scale production.

The compound's electronic properties have been extensively studied using computational chemistry techniques. These studies reveal that the quinoline moiety acts as an electron-deficient aromatic ring, which can facilitate various π-interactions. Such properties make it an attractive candidate for use in organic electronics, particularly in the development of new materials for light-emitting diodes (LEDs) and photovoltaic devices.

Recent advancements in green chemistry have also explored the use of 1-(7-chloroquinolin-8-yl)ethane-1,2-diol as a catalyst in asymmetric synthesis reactions. Its ability to induce high enantioselectivity in certain transformations has positioned it as a valuable tool in the creation of chiral pharmaceutical intermediates.

Furthermore, the compound's solubility characteristics have been investigated under various conditions. These studies demonstrate that it exhibits good solubility in polar solvents, which is advantageous for its application in analytical chemistry as a chiral selector in chromatographic separations.

In conclusion, 1-(7-chloroquinolin-8-yL)ethane-1,2-diol (CAS No: 222814397-) stands out as a multifaceted compound with promising applications across multiple disciplines. Its unique structure, combined with recent research breakthroughs, underscores its potential to contribute significantly to future advancements in chemistry and related fields.

2228143-97-1 (1-(7-chloroquinolin-8-yl)ethane-1,2-diol) 関連製品

- 1888891-62-0(5-(thian-3-yl)-1,3-oxazol-2-amine)

- 2172621-38-2(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxan-4-yl}acetic acid)

- 1806425-26-2(2-Nitro-6-(trifluoromethoxy)benzamide)

- 157031-65-7(methyl (2Z)-4-methyl-3-phenylpent-2-enoate)

- 2227908-02-1(1-tert-butyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid)

- 2228310-15-2(3-(1,4-dimethyl-1H-pyrazol-3-yl)-3,3-difluoropropanoic acid)

- 1956381-74-0(Tert-Butyl (3-(7-chloro-1H-indol-3-yl)propyl)carbamate)

- 2034543-98-9(N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-methylbenzamide)

- 1602629-63-9(2-(1-ethyl-4-methoxy-1H-pyrazol-5-yl)ethan-1-ol)

- 2172268-15-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpyrrolidin-3-yl}acetic acid)